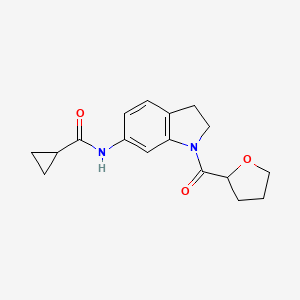

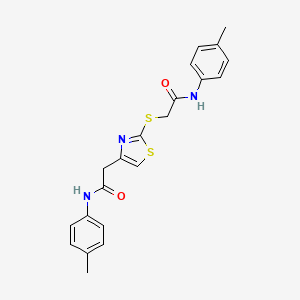

![molecular formula C24H22N4O5S2 B3011194 ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1251593-97-1](/img/structure/B3011194.png)

ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate, is a complex organic molecule that appears to be related to a family of compounds with potential antitumor activity and other biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical and physical properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with various precursors. For instance, the synthesis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate involved the use of FT-IR and FT-Raman spectra for identification, suggesting that similar spectroscopic techniques could be employed for the synthesis analysis of the target compound . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives indicates the use of ethyl 2-(benzo[d]thazol-2-yl)acetate as a starting material, which could be relevant for the synthesis pathway of the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods, including DFT/B3LYP functional and the 6-311++G(d,p) basis set. These studies include optimized structure analysis, Hirshfeld surface analysis, and frontier molecular orbital analysis . Such analyses could be applied to the target compound to predict its molecular geometry, electronic distribution, and potential reactive sites.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their interactions with other chemical entities. For example, the reaction of certain thiazolo[4,5-d]pyrimidin derivatives with electrophilic reagents leads to the formation of new compounds with different biological activities . This suggests that the target compound may also undergo various chemical reactions, potentially leading to new derivatives with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical calculations. The molecular electrostatic potential, nonlinear optical properties, and stability arising from hyperconjugative interactions and charge delocalization have been analyzed . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of the target compound's properties.

Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

A study by Fadda et al. explores the synthesis of various heterocycles, including thiazolo derivatives, for insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Heterocyclic System Synthesis

Another study by Mohamed highlights the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity in synthetic pathways and potential chemical reactivity of thiazolopyrimidine structures for further chemical exploration (Mohamed, 2021).

Fluorescent Property Studies

Rangnekar and Rajadhyaksha conducted a study on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, including their fluorescent properties. This research may imply the potential for thiazolopyrimidine derivatives in materials science, particularly in developing new fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

Anti-inflammatory Activity

Research by Amr et al. on synthesizing heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon, including pyrimidinones, suggests potential pharmaceutical applications for inflammation treatment (Amr, Sabry, & Abdulla, 2007).

Mecanismo De Acción

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target enzymes or proteins essential for their survival and proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other thienopyrimidinones, it may interfere with the bacterial cell wall synthesis or inhibit essential enzymes in the bacteria, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to cell wall synthesis or essential enzymatic processes in the bacteria. Disruption of these pathways can lead to bacterial cell death, preventing the spread of the infection .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and proliferation, leading to a reduction in the bacterial load in the host. This would alleviate the symptoms of the infection and promote recovery .

Propiedades

IUPAC Name |

ethyl 2-[[2-(2-ethylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S2/c1-3-33-22(31)16-12-8-9-13-17(16)25-18(29)14-27-20-19(35-23(26-20)34-4-2)21(30)28(24(27)32)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFRHVKPGZWNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

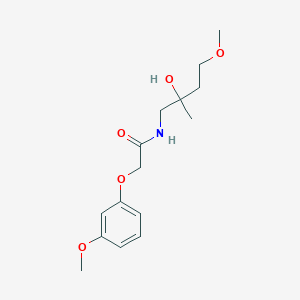

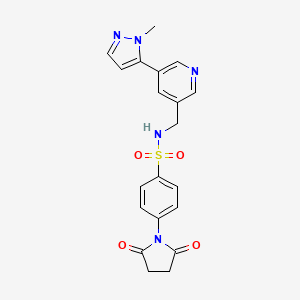

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

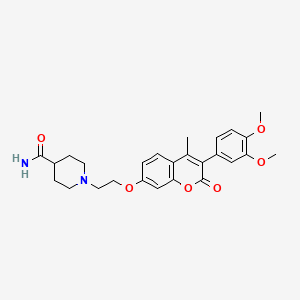

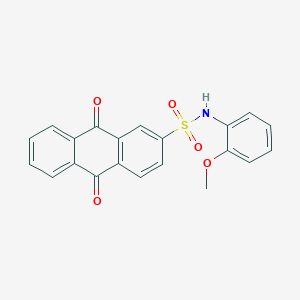

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

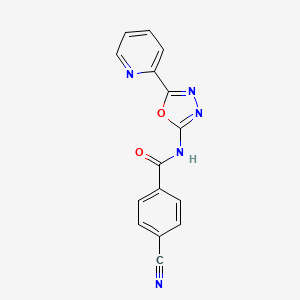

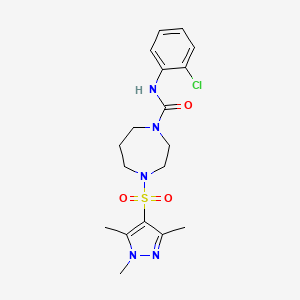

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)